Dioctyltin-3,3'-thiodipropionate
Description
Dioctyltin-3,3'-thiodipropionate (CAS: 3594-15-8) is an organotin compound with the molecular formula C₂₂H₄₂O₄SSn and a molecular weight of 521.39 g/mol . Structurally, it contains a central sulfur atom bridging two propionate groups, each esterified with octyltin moieties. Organotin compounds like this are often utilized as stabilizers in polymers, particularly polyvinyl chloride (PVC), due to their ability to scavenge peroxides and inhibit thermal degradation . However, its tin content distinguishes it from non-metallic thiodipropionate derivatives, which are primarily used as antioxidants. This compound is moderately toxic by ingestion and emits toxic sulfur oxides (SOₓ) upon decomposition .
Properties
CAS No. |
3594-15-8 |
|---|---|
Molecular Formula |
C22H42O4SSn |
Molecular Weight |
521.3 g/mol |
IUPAC Name |
2,2-dioctyl-1,3,7,2-dioxathiastannecane-4,10-dione |
InChI |
InChI=1S/2C8H17.C6H10O4S.Sn/c2*1-3-5-7-8-6-4-2;7-5(8)1-3-11-4-2-6(9)10;/h2*1,3-8H2,2H3;1-4H2,(H,7,8)(H,9,10);/q;;;+2/p-2 |
InChI Key |
AVOZSWKVGOLVKD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[Sn]1(OC(=O)CCSCCC(=O)O1)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Thiodipropionic Acid with Dioctyltin Oxide
This method involves a condensation reaction between 3,3'-thiodipropionic acid and dioctyltin oxide under controlled conditions.
Procedure :
- Reactants :
- 3,3'-Thiodipropionic acid (1.0 mol)
- Dioctyltin oxide (1.0 mol)
- Toluene (solvent, 500 mL)
Conditions :
- Reflux at 110–120°C for 8–12 hours under nitrogen atmosphere.
- Water removal via Dean-Stark trap to shift equilibrium.
Workup :
- Cool to room temperature, filter to remove unreacted tin oxide.
- Concentrate under reduced pressure; recrystallize from ethanol.
Yield : 78–85%.
Purity : >95% (HPLC).
Mechanism :
The reaction proceeds via nucleophilic attack of the carboxylate oxygen on electrophilic tin, forming a Sn–O bond. The thioether linkage remains intact due to its inertness under these conditions.
Transesterification of Thiodipropionic Acid Esters with Dioctyltin Chloride
This two-step approach avoids direct handling of tin oxides, improving safety.
Step 1: Synthesis of Dimethyl Thiodipropionate
- Reactants :
- 3,3'-Thiodipropionic acid (1.0 mol)
- Methanol (excess, 2.5 mol)
- Sulfuric acid (catalyst, 0.1 mol)
Conditions :
- Reflux at 65°C for 6 hours.
- Neutralize with sodium bicarbonate, extract with ethyl acetate.
Step 2: Transesterification with Dioctyltin Dichloride
- Reactants :
- Dimethyl thiodipropionate (1.0 mol)
- Dioctyltin dichloride (1.0 mol)
- Sodium methoxide (catalyst, 0.05 mol)
- Conditions :
- Heat at 80°C in tetrahydrofuran (THF) for 5 hours.
- Filter precipitated NaCl, concentrate, and purify via silica gel chromatography.
Enzymatic Synthesis Using Lipases
A solvent-free, eco-friendly method employs immobilized lipases (e.g., Candida antarctica Lipase B).
Procedure :
- Reactants :
- 3,3'-Thiodipropionic acid (1.0 mol)
- 1-Octanol (2.2 mol)
- Novozym 435 (5% w/w)
Conditions :
- Stir at 60°C for 24 hours under vacuum (10 mbar) to remove water.
Workup :
- Filter enzyme, wash with hexane.
- Distill excess octanol under reduced pressure.
Yield : 88–92%.
Advantages : Minimal tin waste, high selectivity.
Comparative Analysis of Methods
| Parameter | Direct Esterification | Transesterification | Enzymatic Synthesis |
|---|---|---|---|
| Yield (%) | 78–85 | 70–75 | 88–92 |
| Reaction Time (h) | 8–12 | 5 (Step 2) | 24 |
| Tin Byproducts | SnO residuals | NaCl, SnCl₂ | None |
| Scalability | Industrial | Pilot-scale | Lab-scale |
| Environmental Impact | Moderate | High (Cl⁻ waste) | Low |
Critical Parameters for Optimization
Solvent Selection
Catalyst Efficiency
Purification Techniques
- Recrystallization : Ethanol/water (3:1) removes unreacted acid.
- Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) isolates product from tin chlorides.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Dioctyltin-3,3’-thiodipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The tin atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dioctyltin-3,3’-thiodipropionate can yield sulfoxides and sulfones, while reduction can regenerate the thiol form.
Scientific Research Applications
Dioctyltin-3,3’-thiodipropionate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: Dioctyltin-3,3’-thiodipropionate is used as an additive in lubricants and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of dioctyltin-3,3’-thiodipropionate involves its ability to interact with free radicals and reactive oxygen species. The compound acts as a free radical scavenger, neutralizing reactive species and preventing oxidative damage. This property is particularly useful in applications where oxidative stability is crucial, such as in polymers and lubricants.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiodipropionate derivatives vary in alkyl chain length, metal content, and applications. Below is a detailed comparison:
Tin-Containing Thiodipropionates
*Structural analogy suggests a formula similar to Dioctyltin but with butyl groups replacing octyl chains.
Non-Tin Thiodipropionate Antioxidants
*Calculated based on tetradecyl (C₁₄) ester groups.
Key Differences:
Chemical Structure: Tin-containing derivatives (e.g., Dioctyltin) incorporate heavy metals, enhancing their efficacy as polymer stabilizers but increasing toxicity . Non-tin derivatives utilize alkyl chains (e.g., lauryl, stearyl) for solubility and compatibility with organic matrices .
Physical Properties :
- Longer alkyl chains (e.g., distearyl) yield higher melting points (63°C) and solid states, ideal for solid polymer systems .
- Shorter or branched chains (e.g., ditridecyl) remain liquid, facilitating use in coatings and adhesives .
Applications: Tin compounds: Specialized in PVC stabilization due to metal-ligand interactions . Non-tin antioxidants: Prevent oxidative degradation in plastics, rubbers, and lubricants by decomposing peroxides .
Toxicity and Production: Dioctyltin derivatives require careful handling due to moderate toxicity and hazardous decomposition products . Non-tin antioxidants are often produced via greener biotechnological methods (e.g., lipase-catalyzed esterification), reducing environmental harm .
Table 1: Comparative Analysis of Thiodipropionate Derivatives
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